Lipophilicity (LogP) Comparison: Target vs. 3-Azetidinyloxy-2-nitropyridine Positional Isomer
The computed LogP of 2-(azetidin-3-yloxy)-5-nitropyridine is 0.34 (ChemScene computational prediction) . The positional isomer 3-(azetidin-3-yloxy)-2-nitropyridine has an XLogP3 value of 0.2 (PubChem computed) [1]. Although both values fall within the drug-like range, the 0.14 log unit difference corresponds to an approximately 38% higher predicted partition coefficient for the 5-nitro isomer, which may translate to measurably different membrane permeability and solubility profiles in parallel assays [2].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.34 |
| Comparator Or Baseline | 3-(Azetidin-3-yloxy)-2-nitropyridine; XLogP3 = 0.2 |
| Quantified Difference | ΔLogP ≈ +0.14 (38% higher estimated partition coefficient for target) |
| Conditions | Computational prediction; target: ChemScene proprietary algorithm; comparator: XLogP3 3.0 (PubChem). |
Why This Matters
Even a small LogP shift influences passive membrane permeability and aqueous solubility, critical for scientists selecting building blocks for cellular assays or ADME optimization.
- [1] PubChem. (2025). 3-(Azetidin-3-yloxy)-2-nitropyridine (CID entry). XLogP3 value. National Library of Medicine. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Class-level inference on LogP–permeability relationship). View Source
